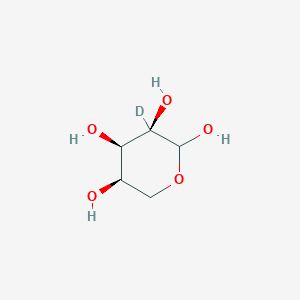![molecular formula C10H14N2O5 B584018 [1',2',3',4',5'-<sup>13</sup>C<sub>5</sub>]チミジン CAS No. 156968-81-9](/img/structure/B584018.png)
[1',2',3',4',5'-13C5]チミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1’,2’,3’,4’,5’-13C5]thymidine” is a stable isotope labelled form of thymidine . Thymidine is a pyrimidine deoxynucleoside, which is a constituent of DNA and pairs with deoxyadenosine (A) in double-stranded DNA . It is used in the syntheses of active pharmaceutical ingredients such as zidovudine . In cell biology, it is used to synchronize the cells in S phase .
Molecular Structure Analysis
The molecular formula of “[1’,2’,3’,4’,5’-13C5]thymidine” is 13C5 C5 H14 N2 O5 . The molecular weight is 247.19 .Physical And Chemical Properties Analysis
“[1’,2’,3’,4’,5’-13C5]thymidine” is a solid form as small white crystals or white crystalline powder . The molecular weight is 247.19 and the melting point is 185 °C .科学的研究の応用
DNA合成と細胞同期
チミジンはピリミジン系デオキシヌクレオシドであり、DNAの構成要素の1つです . 二重らせんDNAではデオキシアデノシン(A)と対を形成します . 細胞生物学では、S期に細胞を同期させるために使用されます 、これはDNAが複製される細胞周期の一部です。
チミジンの過剰修飾
チミジンの過剰修飾は、5-ヒドロキシメチルウリジン(5-hmdU)に酵素的に付加された遊離アミノ酸から派生しています . これらの付加されたアミノ酸は、ラジカルSAMイソメラーゼ、PLP依存性脱炭酸酵素、フラビン依存性リアーゼ、アセチルトランスフェラーゼなどの様々な酵素クラスによってさらに形作られます . このプロセスは、細菌ウイルスを細胞宿主のエンドヌクレアーゼベースの防御から保護する上で重要です .
ウイルスの対策
DNAの過剰修飾は、エンドヌクレアーゼによるDNA結合の立体障害を通して、宿主コードゲノム防御システムに対するウイルスの対策として機能すると考えられています . これは、バクテリオファージの研究において特に関連しています。バクテリオファージはしばしば、ビリオンDNAに、tRNAの過剰修飾塩基と組成と複雑さが匹敵するヌクレオ塩基を含んでいます .
医薬品原薬の合成
チミジンは、ジドブジンなどの医薬品原薬の合成に使用されます . ジドブジンは、HIV/AIDSの予防と治療に使用される抗レトロウイルス薬です
作用機序
Target of Action
The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .
Mode of Action
Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .
Biochemical Pathways
Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .
Pharmacokinetics
It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .
Result of Action
The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .
Action Environment
The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .
Safety and Hazards
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-DUGFCQTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?
A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

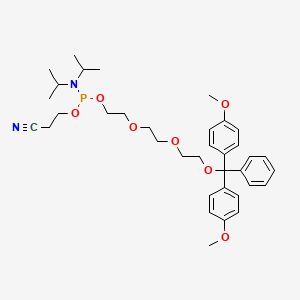
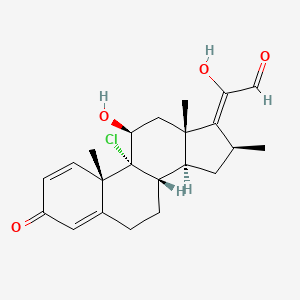


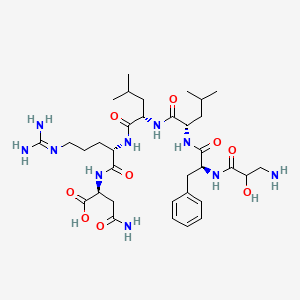


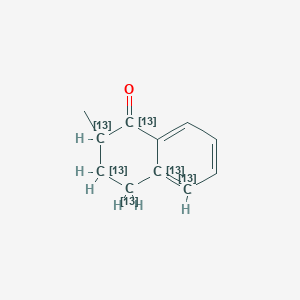
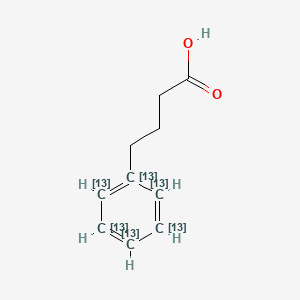
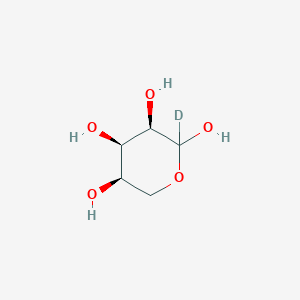
![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

